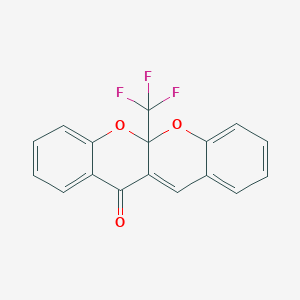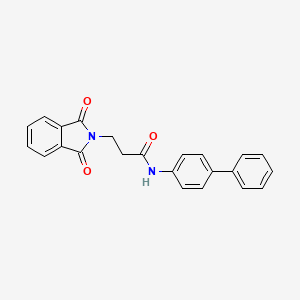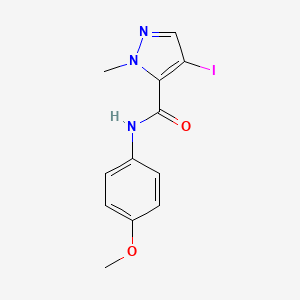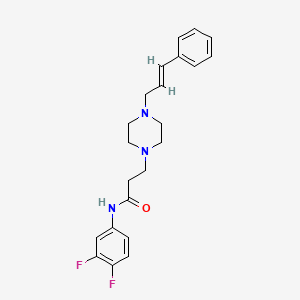
5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE
Overview
Description
5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Scientific Research Applications
5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound’s stability and reactivity make it useful in industrial processes, including the production of agrochemicals and pharmaceuticals
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given the importance of trifluoromethylated compounds in the pharmaceutical industry and the biological activities associated with the chromeno[2,3-b]chromen scaffold, this compound could be of interest for future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE typically involves multiple steps, starting from readily available precursors. . The reaction conditions usually require the presence of a suitable catalyst and specific temperature and pressure conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in large-scale industrial processes.
Chemical Reactions Analysis
Types of Reactions
5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced biological activity, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Mechanism of Action
The mechanism of action of 5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Pyrimidine Derivatives: These compounds also contain a trifluoromethyl group and exhibit similar biological activities.
Trifluoromethyl Ketones: Known for their stability and reactivity, these compounds are used in various chemical and industrial applications.
Uniqueness
5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE is unique due to its specific structure, which combines the trifluoromethyl group with a dihydro-dioxatetracenone core. This unique combination enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5a-(trifluoromethyl)chromeno[2,3-b]chromen-12-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3O3/c18-17(19,20)16-12(9-10-5-1-3-7-13(10)22-16)15(21)11-6-2-4-8-14(11)23-16/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZASDNIVRBIAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=O)C4=CC=CC=C4OC3(O2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3579021.png)
![N-{3-CYANO-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B3579026.png)
![2-(2-methoxyphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3579029.png)
![4-(2-methoxyphenyl)-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B3579030.png)

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B3579036.png)

![3,4,5-TRIMETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B3579059.png)
![ethyl 1-[3-(4-bromoanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B3579064.png)

![ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE](/img/structure/B3579074.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B3579076.png)
![[9-[4-(benzyloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B3579092.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B3579098.png)
